molecular formula C8H14Cl2N2 B13056707 (S)-1-(3-Methylpyridin-2-YL)ethan-1-amine 2hcl

(S)-1-(3-Methylpyridin-2-YL)ethan-1-amine 2hcl

Cat. No.: B13056707
M. Wt: 209.11 g/mol
InChI Key: YKDOWTUCJMZPGO-KLXURFKVSA-N
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Description

(S)-1-(3-Methylpyridin-2-YL)ethan-1-amine 2hcl is a chiral compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a pyridine ring substituted with a methyl group at the 3-position and an ethanamine group at the 1-position. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Methylpyridin-2-YL)ethan-1-amine 2hcl typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylpyridine and (S)-1-chloroethan-1-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Methylpyridin-2-YL)ethan-1-amine 2hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted amines.

Scientific Research Applications

(S)-1-(3-Methylpyridin-2-YL)ethan-1-amine 2hcl has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(3-Methylpyridin-2-YL)ethan-1-amine 2hcl involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-Methylpyridin-2-YL)ethan-1-amine 2hcl: The enantiomer of the compound with similar chemical properties but different biological activities.

    1-(3-Methylpyridin-2-YL)ethan-1-amine: The non-chiral version of the compound.

    3-Methylpyridine: A simpler compound with a pyridine ring and a methyl group.

Uniqueness

(S)-1-(3-Methylpyridin-2-YL)ethan-1-amine 2hcl is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer or non-chiral analogs. This uniqueness makes it valuable for specific research applications where chirality plays a crucial role.

Properties

Molecular Formula

C8H14Cl2N2

Molecular Weight

209.11 g/mol

IUPAC Name

(1S)-1-(3-methylpyridin-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C8H12N2.2ClH/c1-6-4-3-5-10-8(6)7(2)9;;/h3-5,7H,9H2,1-2H3;2*1H/t7-;;/m0../s1

InChI Key

YKDOWTUCJMZPGO-KLXURFKVSA-N

Isomeric SMILES

CC1=C(N=CC=C1)[C@H](C)N.Cl.Cl

Canonical SMILES

CC1=C(N=CC=C1)C(C)N.Cl.Cl

Origin of Product

United States

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